1-(2-methoxybenzyl)-4-methylpiperidine

Description

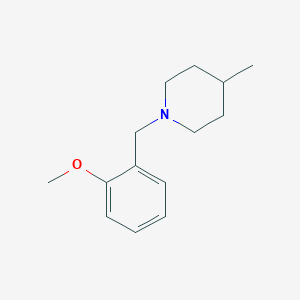

1-(2-Methoxybenzyl)-4-methylpiperidine is a piperidine derivative featuring a 4-methyl-substituted piperidine core with a 2-methoxybenzyl group attached to the nitrogen atom. This article will focus on comparative analyses of structurally or functionally similar compounds based on the available data.

Properties

IUPAC Name |

1-[(2-methoxyphenyl)methyl]-4-methylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c1-12-7-9-15(10-8-12)11-13-5-3-4-6-14(13)16-2/h3-6,12H,7-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTZSYMHGXWYJFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methoxybenzyl)-4-methylpiperidine can be synthesized through several synthetic routes. One common method involves the reaction of 4-methylpiperidine with 2-methoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxybenzyl)-4-methylpiperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in DMF or THF.

Major Products:

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Halides or substituted amines.

Scientific Research Applications

1-(2-Methoxybenzyl)-4-methylpiperidine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of neurological disorders.

Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 1-(2-methoxybenzyl)-4-methylpiperidine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Insights

- Hydrogen Storage : 4-Methylpiperidine’s methyl group enhances hydrogen release efficiency compared to unsubstituted piperidine, reducing energy barriers for dehydrogenation .

- Pharmacological Design : Arylalkyl substituents (e.g., 2-methoxybenzyl) balance lipophilicity and solubility, critical for blood-brain barrier penetration in CNS-targeted drugs .

- Catalytic Stability : Multi-anchored ligands (e.g., complex 3) mitigate Ir leaching, a common issue in homogeneous systems .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-methoxybenzyl)-4-methylpiperidine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, coupling 2-methoxybenzyl chloride with 4-methylpiperidine in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., NaHCO₃) at 60–80°C for 12–24 hours. Optimization may include adjusting stoichiometry, temperature, or catalysts like Pd/C for hydrogenation steps . Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

- Methodological Answer : Use tandem analytical techniques:

- HPLC : Mobile phase of methanol/buffer (e.g., sodium acetate, pH 4.6) at 65:35 ratio with UV detection (λ = 254 nm) .

- NMR : Confirm methoxy (δ ~3.8 ppm) and piperidine protons (δ ~1.4–2.8 ppm) .

- Mass Spectrometry : Compare observed molecular ion ([M+H]⁺) with theoretical m/z (C₁₄H₂₁NO₂: 235.3 g/mol) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Follow OSHA guidelines:

- Use fume hoods to avoid inhalation (no toxicity data available, but structural analogs suggest neurotoxic potential).

- Wear nitrile gloves and goggles; avoid skin contact (potential irritant) .

- Store in airtight containers at –20°C to prevent degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced receptor binding?

- Methodological Answer :

- Substitution Analysis : Replace the methoxy group with halogens (e.g., Cl, F) to assess electronic effects on receptor affinity .

- Piperidine Ring Modifications : Introduce methyl or carbonyl groups at the 3-position to evaluate steric hindrance .

- In Silico Docking : Use software like AutoDock Vina to predict binding modes with targets (e.g., serotonin or histamine receptors) .

Q. What experimental strategies resolve contradictions in reported biological activities of piperidine derivatives like this compound?

- Methodological Answer :

- Dose-Response Curves : Test compound across a broad concentration range (nM–mM) to identify biphasic effects .

- Off-Target Screening : Use panels like Eurofins Cerep’s SafetyScreen44 to rule out nonspecific interactions .

- Replicate Assays : Validate conflicting data (e.g., enzyme inhibition vs. activation) under standardized conditions (pH, temperature, cofactors) .

Q. What computational methods predict the metabolic stability of this compound in preclinical models?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME estimate CYP450 metabolism sites (e.g., demethylation of the methoxy group) .

- MD Simulations : Analyze solvent accessibility of the benzyl group to predict oxidation susceptibility .

- In Vitro Validation : Use human liver microsomes with LC-MS/MS to quantify metabolite formation .

Key Research Challenges

- Data Gaps : Limited solubility data for freebase form; stability under physiological pH uncharacterized .

- Mechanistic Ambiguity : Unclear whether biological effects arise from direct target binding or metabolite activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.